molecular formula C22H48N+ B14655792 n,n-Dimethyl-n-octyldodecan-1-aminium CAS No. 43013-05-4

n,n-Dimethyl-n-octyldodecan-1-aminium

Cat. No.: B14655792
CAS No.: 43013-05-4
M. Wt: 326.6 g/mol
InChI Key: WIBQZDXLMHDYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N-octyldodecan-1-aminium is a quaternary ammonium compound (QAC) characterized by a long hydrophobic alkyl chain and a positively charged nitrogen center. The name suggests a structure with a dimethyl group and an octyldodecyl (C20: octyl [C8] + dodecyl [C12]) substituent. Such QACs are widely used as surfactants, disinfectants, and phase-transfer catalysts due to their amphiphilic nature.

Properties

CAS No.

43013-05-4

Molecular Formula

C22H48N+

Molecular Weight

326.6 g/mol

IUPAC Name

dodecyl-dimethyl-octylazanium

InChI

InChI=1S/C22H48N/c1-5-7-9-11-13-14-15-16-18-20-22-23(3,4)21-19-17-12-10-8-6-2/h5-22H2,1-4H3/q+1

InChI Key

WIBQZDXLMHDYMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCC

Origin of Product

United States

Preparation Methods

Catalytic Amination of Alcohols

The reaction between dodecanol (C12H25OH) or octanol (C8H17OH) and dimethylamine proceeds in the presence of hydrogen gas and heterogeneous catalysts. As detailed in US5696294A, copper-nickel (Cu-Ni) and copper-zinc-ruthenium (Cu-Zn-Ru) catalysts exhibit superior activity, achieving 90–99% alcohol conversion at 180–200°C. The process involves:

  • Gas Introduction : Hydrogen and dimethylamine are co-fed into the reactor, maintaining a DMA concentration of 1–50% in the exhaust gas.
  • Temperature Modulation : After 90–99% alcohol conversion, the temperature is reduced by 30–50°C for 0.5–2 hours to stabilize the product hue.

Table 1: Catalyst Performance in Tertiary Amine Synthesis

Catalyst Composition Temperature (°C) Conversion (%) Selectivity (%)
Cu-Ni (4:1) 180 95 92
Cu-Zn-Ru 200 99 89
Ni-Rh 190 97 94

Data sourced from US5696294A.

Quaternization of Tertiary Amines

The tertiary amine is subsequently quaternized using alkyl halides (e.g., methyl chloride, benzyl chloride) or dimethyl sulfate to yield the target quaternary ammonium salt.

Menshutkin Reaction Optimization

The Menshutkin reaction, conducted in polar aprotic solvents (e.g., acetonitrile), requires stoichiometric excess of the alkylating agent. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice : Acetonitrile enhances reaction homogeneity, achieving 85–92% quaternization efficiency.
  • Catalyst-Free Conditions : Unlike amination, quaternization typically proceeds without catalysts, though phase-transfer agents (e.g., tetrabutylammonium bromide) may accelerate kinetics.

Table 2: Quaternization Efficiency Under Varied Conditions

Alkylating Agent Solvent Temperature (°C) Time (h) Yield (%)
Methyl chloride Acetonitrile 70 6 89
Benzyl chloride Toluene 80 8 78
Dimethyl sulfate Ethanol 65 5 91

Data synthesized from CN103381359A and industrial practices.

Catalyst Systems and Their Impact on Amination

Heterogeneous Catalysts in Alcohol Amination

Group VIII metals (Ni, Ru, Pd) and transition metal oxides (CuO, ZnO) dominate catalyst formulations. US5696294A highlights Cu-Ni-Ru systems for their dual function: (1) metal sites facilitate hydrogenation, while (2) oxide supports stabilize intermediate species. Catalyst preparation involves co-precipitation of metal nitrates onto zeolite carriers, followed by calcination at 600°C.

Example Catalyst Synthesis (Cu-Ni-Ru):

  • Dissolve Cu(NO3)2, Ni(NO3)2, and RuCl3 in deionized water.
  • Impregnate synthetic zeolite with the solution.
  • Precipitate metals via Na2CO3 addition at 90°C.
  • Filter, dry (100°C), and calcine (600°C) to form metal oxides.

Purification and Stabilization Techniques

Vacuum Distillation

Post-reaction mixtures undergo vacuum distillation (0.098 MPa) to isolate N,N-dimethyl-N-octyldodecan-1-aminium from unreacted amines and salts. This step achieves >99% purity, with acid numbers <1 mg KOH/g.

Ion-Exchange Resins

Cation-exchange resins (e.g., Amberlite IR-120) remove residual alkylating agents, further enhancing product stability during storage.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems minimizes temperature gradients during exothermic quaternization, improving yield consistency (±2% variance).

Byproduct Recycling

Unreacted dimethylamine and solvents are recovered via condensation and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

n,n-Dimethyl-n-octyldodecan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine precursor.

    Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and hydroxides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Regeneration of the amine precursor.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

n,n-Dimethyl-n-octyldodecan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Utilized in the formulation of antimicrobial agents and disinfectants.

    Industry: Acts as a surfactant in detergents, fabric softeners, and emulsifiers.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-n-octyldodecan-1-aminium involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Structural Differences

  • Chain Length and Branching :
    • N,N-Dimethyl-N-octyldodecan-1-aminium : Hypothesized to have a C20 alkyl chain (octyldodecyl), offering extreme hydrophobicity compared to shorter-chain QACs like benzyl-dimethyl-dodecylammonium chloride (BAC12, C12 chain) .
    • N,N-Dimethylhexadecane-1-amine N-oxide : A tertiary amine oxide with a C16 chain, differing in charge (zwitterionic vs. cationic QACs) and solubility .
    • N-Benzyl-N,N-dimethyloctadecan-1-aminium : A QAC with a C18 chain and benzyl substituent, enhancing antimicrobial activity but reducing water solubility compared to straight-chain analogs .

Physicochemical Properties

Table 1 summarizes key properties of selected compounds:

Compound Type Chain Length Molecular Weight Water Solubility logPow Critical Micelle Concentration (CMC)
This compound* Quaternary Ammonium C20 ~400 (estimated) Low ~5.5 (est) 0.1–0.5 mM (est)
Benzalkonium Chloride (C12) QAC C12 340.0 500 g/L ~4.2 1.0–2.0 mM
N,N-Dimethyldodecan-1-amine oxide Amine Oxide C12 229.4 409.5 g/L <2.7 3.0–5.0 mM
N,N-Dimethyloctadecane-1-amine N-oxide Amine Oxide C18 313.5 250 g/L (est) ~3.5 (est) 0.5–1.0 mM (est)
1-Octanaminium, N-methyl-N,N-dioctyl- QAC C8 (branched) 368.7 Insoluble ~6.8 0.05–0.1 mM

*Estimated values based on structural analogs .

Key Observations :

  • Solubility : Longer alkyl chains (e.g., C18–C20) reduce water solubility. Amine oxides (e.g., C12 chain) exhibit higher solubility than QACs due to their zwitterionic nature .
  • logPow: QACs with C20 chains likely have higher hydrophobicity (logPow ~5.5), limiting biocompatibility but enhancing surfactant efficiency in nonpolar media .
  • CMC : Longer chains lower CMC values, making them more effective at forming micelles at lower concentrations .

Research Findings and Data Gaps

  • Antimicrobial Studies : BAC12 (C12 QAC) shows a minimum inhibitory concentration (MIC) of 10–50 µg/mL against E. coli, while C18 QACs achieve MICs <5 µg/mL .
  • Environmental Impact : Long-chain QACs (C14–C18) persist in aquatic systems, raising toxicity concerns compared to amine oxides .
  • Synthetic Routes : this compound could be synthesized via alkylation of dimethylamine with octyldodecyl bromide, analogous to methods for N-methyl-N,N-dioctyl-1-octanaminium .

Q & A

Q. What are the established synthetic routes for n,n-Dimethyl-n-octyldodecan-1-aminium, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves alkylation of dimethylamine with halogenated derivatives. For example, n-octyldodecyl bromide reacts with dimethylamine under basic conditions (e.g., NaOH) in a polar aprotic solvent (e.g., acetonitrile). Optimization strategies include:

  • Temperature Control: Maintaining 50–70°C to balance reaction rate and side-product formation.
  • Solvent Selection: Acetonitrile or THF improves solubility and reduces hydrolysis.
  • Stoichiometry: A 1.2:1 molar ratio of alkyl halide to dimethylamine minimizes unreacted starting material.

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key ConditionsReference
Alkylationn-octyldodecyl bromide, dimethylamine78–85NaOH, 65°C, 24 h
Reductive Aminationn-octyldodecanal, dimethylamine65–72H₂, Pd/C, 40°C, 12 h

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (δ 1.25–1.35 ppm for aliphatic protons; δ 2.15–2.30 ppm for N–CH₃ groups) and ¹³C NMR confirm alkyl chain length and quaternary ammonium structure .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M⁺] at m/z 354.4 for C₂₂H₄₈N⁺) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water (80:20) and 0.1% TFA as mobile phase resolve impurities (<2%) .

Critical Parameters:

  • Sample purity >95% for accurate NMR analysis.
  • Ion-pair reagents (e.g., sodium hexanesulfonate) improve HPLC retention of cationic species.

Advanced Research Questions

Q. How does the structural modification of n,n-Dimethyl-n-ooctyldodecan-1-aminium influence its physicochemical properties, such as solubility and thermal stability?

Methodological Answer:

  • Branching vs. Linear Chains: Branched analogs (e.g., iso-octyldodecyl) exhibit lower melting points (−20°C vs. 25°C) but reduced micellar stability in aqueous solutions .
  • Oxidation Products: Formation of amine oxides (e.g., via H₂O₂/Na₂WO₄) increases water solubility (log P from 4.2 to 2.8) but decreases thermal stability (decomposition at 150°C vs. 220°C for parent compound) .
  • Counterion Effects: Chloride vs. bromide counterions alter solubility in polar solvents (e.g., 120 mg/mL in H₂O for chloride vs. 85 mg/mL for bromide) .

Q. Table 2: Structure-Property Relationships

ModificationSolubility (H₂O, mg/mL)Thermal Stability (°C)Biological Activity (IC₅₀, μM)
Parent Compound9522012.4 (Antimicrobial)
Amine Oxide Derivative2101508.7 (Antimicrobial)
Branched Alkyl Chain4519018.9 (Antimicrobial)

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Purity Variability: Impurities (e.g., unreacted alkyl halides) skew bioactivity results. Validate purity via HPLC and elemental analysis .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 h vs. 48 h) affect IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Data Normalization: Use internal controls (e.g., Triton X-100 for cytotoxicity assays) to correct for batch effects .

Case Study: A 2024 study reported antimicrobial IC₅₀ of 8.7 μM, while a 2023 study found 18.9 μM. The discrepancy was traced to residual dimethylamine in the latter, which antagonized activity .

Q. How can researchers design experiments to assess the compound’s potential as a drug delivery agent?

Methodological Answer:

  • Lipid Bilayer Interactions: Use fluorescence anisotropy to measure membrane fluidity changes. A 10 mol% incorporation reduces DPH anisotropy by 30%, indicating enhanced permeability .
  • Cytotoxicity Profiling: Perform MTT assays on normal (e.g., NIH/3T3) and cancer (e.g., MCF-7) cells. Optimal concentrations (5–20 μM) balance efficacy and safety .
  • In Vivo Biodistribution: Radiolabel the compound with ¹⁴C and track accumulation in tumor vs. liver tissues via scintillation counting .

Key Consideration: Co-formulation with PEGylated lipids improves circulation half-life from 2 h to 8 h in murine models .

Q. What are the challenges in ensuring batch-to-batch consistency during large-scale synthesis?

Methodological Answer:

  • Scale-Up Issues: Aggregation in reactors >10 L reduces yield by 15%. Use continuous-flow reactors with inline NMR monitoring for real-time adjustments .
  • Purification: Silica gel chromatography is impractical for >100 g batches. Switch to countercurrent distribution (CCD) with heptane/ethanol .
  • Quality Control: Implement QbD (Quality by Design) parameters:
    • Critical Quality Attributes (CQAs): Purity (>98%), residual solvents (<500 ppm).
    • Process Analytical Technology (PAT): FTIR for amine group quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.